Cas no 1594764-64-3 (1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one)

1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one is a versatile heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with an amino group and a methoxyethyl ketone moiety. This structure imparts reactivity useful in synthetic organic chemistry, particularly as a building block for pharmaceuticals and fine chemicals. The amino group enables further functionalization through amidation or condensation reactions, while the ketone functionality offers opportunities for nucleophilic additions or reductions. Its oxolane ring enhances solubility in organic solvents, facilitating reaction handling. The compound’s balanced polarity and stability make it suitable for intermediates in medicinal chemistry, where precise structural modifications are required. Careful storage under inert conditions is recommended to preserve its reactivity.
1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one structure
1594764-64-3 structure
Product Name:1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one
CAS No:1594764-64-3
MF:C7H13NO3
MW:159.183022260666
CID:5713189
PubChem ID:116579528
Update Time:2025-10-21

1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-aminooxolan-3-yl)-2-methoxyethan-1-one
    • 1594764-64-3
    • EN300-794875
    • 1-(3-Aminooxolan-3-yl)-2-methoxyethanone
    • Ethanone, 1-(3-aminotetrahydro-3-furanyl)-2-methoxy-
    • 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one
    • Inchi: 1S/C7H13NO3/c1-10-4-6(9)7(8)2-3-11-5-7/h2-5,8H2,1H3
    • InChI Key: WPVJYMVJNVQCPX-UHFFFAOYSA-N
    • SMILES: O1CCC(C(COC)=O)(C1)N

Computed Properties

  • Exact Mass: 159.08954328g/mol
  • Monoisotopic Mass: 159.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 61.6Ų

Experimental Properties

  • Density: 1.137±0.06 g/cm3(Predicted)
  • Boiling Point: 278.2±40.0 °C(Predicted)
  • pka: 5.93±0.20(Predicted)

1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one Pricemore >>

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Additional information on 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one

Professional Introduction to Compound with CAS No. 1594764-64-3 and Product Name: 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one

The compound identified by the CAS number 1594764-64-3 and the product name 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular interactions. The presence of both an aminooxolan moiety and a methoxyethyl group suggests a multifaceted chemical profile that could be leveraged for various biochemical processes.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry, with oxolane derivatives showing particular promise. The aminooxolan core in this compound is particularly noteworthy, as it introduces both basicity and oxygenation, which can influence its reactivity and binding properties. This structural feature is often exploited in the design of enzyme inhibitors and receptor modulators, making it a valuable scaffold for further derivatization.

The methoxyethan-1-one component further enhances the compound's versatility. The methoxy group can serve as a hydrogen bond acceptor, improving solubility and interaction with biological targets, while the ketone functionality provides a site for further chemical modifications. Such modifications are crucial in fine-tuning the pharmacological properties of the compound, enabling researchers to optimize its efficacy and selectivity.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to design experiments with greater efficiency. Studies have demonstrated that compounds incorporating oxolane rings can exhibit significant binding affinity to biological targets, making them attractive candidates for therapeutic development. The 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one structure aligns well with these findings, suggesting potential applications in treating a range of diseases where enzyme inhibition is key.

One particularly intriguing aspect of this compound is its potential role as an intermediate in the synthesis of more complex pharmacophores. The aminooxolan ring can be easily functionalized, allowing for the introduction of additional substituents that may enhance target specificity or metabolic stability. This flexibility is critical in drug development, where achieving the right balance between potency and safety is paramount.

The pharmaceutical industry has increasingly focused on developing small molecule inhibitors that target post-translational modifications (PTMs) of proteins. These modifications play a crucial role in regulating cellular processes and are often implicated in various diseases. The unique structure of 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one makes it a promising candidate for inhibiting enzymes that catalyze PTMs, such as protein kinases or phosphatases. By modulating these enzymes, the compound could potentially restore normal cellular function in diseased states.

Furthermore, the compound's solubility characteristics are worth mentioning. The presence of polar functional groups like the amine and ketone enhances its solubility in both aqueous and organic solvents, facilitating its use in various experimental settings. This property is particularly important for formulation development, where bioavailability and delivery efficiency are critical factors.

In conclusion, the compound with CAS no. 1594764-64-3 and product name 1-(3-Aminooxolan-3-yl)-2-methoxyethan-1-one represents a compelling subject for further research in chemical biology and pharmaceuticals. Its unique structural features offer multiple avenues for exploration, from enzyme inhibition to drug development strategies targeting PTMs. As computational methods continue to evolve, the potential applications of this compound are likely to expand, making it an invaluable asset in the quest for novel therapeutic agents.

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